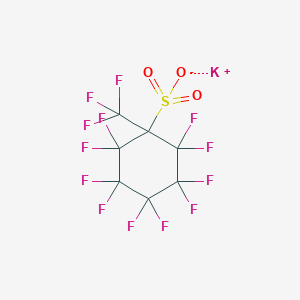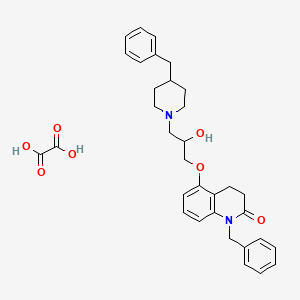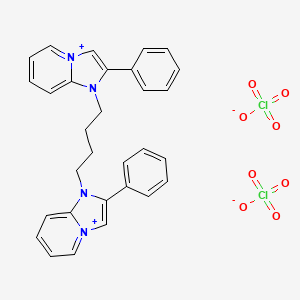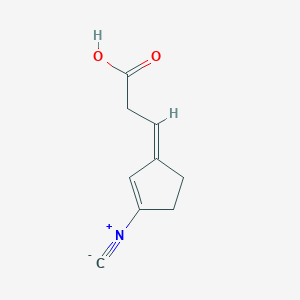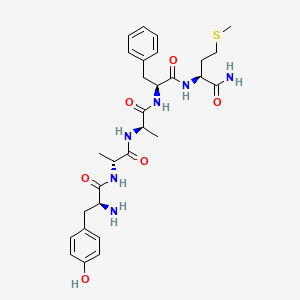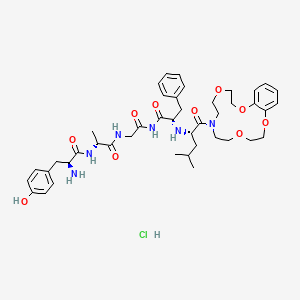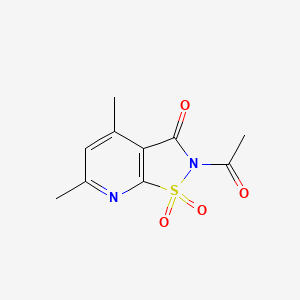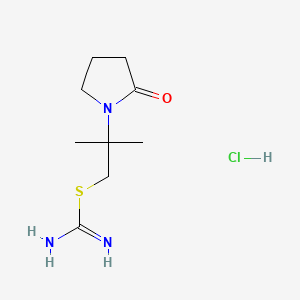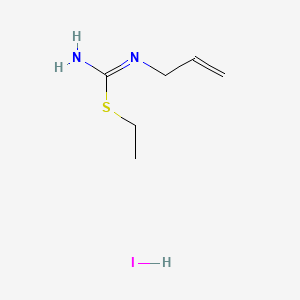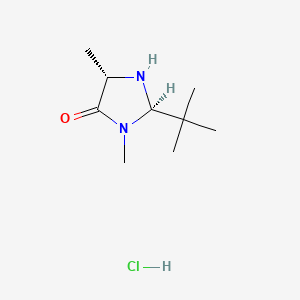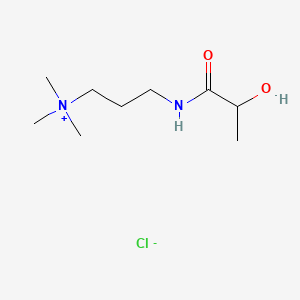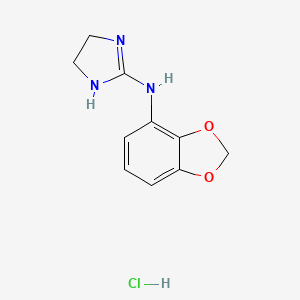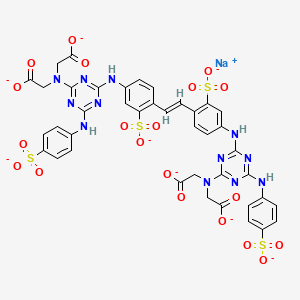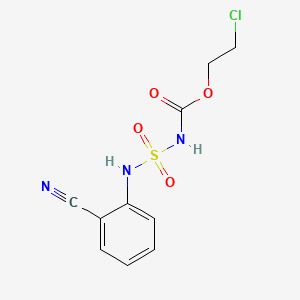
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid group, a sulfonyl group, and a 2-chloroethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of 2-cyanophenylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloroethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl ester group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chloroethyl ester group can also participate in alkylation reactions, modifying the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, ethyl ester
Uniqueness
Carbamic acid, (((2-cyanophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which imparts distinct reactivity and potential applications compared to its methyl and ethyl ester counterparts. The chloroethyl group allows for specific alkylation reactions that are not possible with the simpler esters.
Eigenschaften
CAS-Nummer |
116943-52-3 |
|---|---|
Molekularformel |
C10H10ClN3O4S |
Molekulargewicht |
303.72 g/mol |
IUPAC-Name |
2-chloroethyl N-[(2-cyanophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C10H10ClN3O4S/c11-5-6-18-10(15)14-19(16,17)13-9-4-2-1-3-8(9)7-12/h1-4,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
UJAJOBPSFMCWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


